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Compound of Interest

Compound Name: (2,6-Dimethylpyridin-3-yl)methanol

Cat. No.: B1304146 Get Quote

Core Application 1: PIM-1 Kinase Inhibition in
Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of

serine/threonine kinases (PIM-1, PIM-2, PIM-3) that are key regulators of cell signaling

pathways controlling cell cycle progression, survival, and apoptosis.[1] PIM-1 kinase, in

particular, is overexpressed in various hematological and solid tumors, making it a significant

target for anticancer drug development.[2] The dimethylpyridine scaffold has been successfully

utilized to generate potent PIM-1 inhibitors.

Data Presentation: Biological Activity of
Dimethylpyridine Derivatives
Several studies have demonstrated the efficacy of compounds derived from a dimethylpyridine

core against PIM-1 kinase and cancer cell lines. The data below summarizes the inhibitory

concentrations (IC50) of representative compounds.
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Compound
ID

Target IC50 (nM) Cell Line
Cytotoxicity
IC50 (µM)

Reference

Compound

12
PIM-1 Kinase 14.3

MCF-7

(Breast)
0.5 [3][4][5]

HepG2

(Liver)
5.27 [3][4]

Staurosporin

e (Control)
PIM-1 Kinase 16.7 - - [3][4]

Compound

7a
PIM-1 Kinase

1180 (1.18

µM)

PC3

(Prostate)
2.11 [6]

Compound

7c
PIM-1 Kinase

1380 (1.38

µM)

PC3

(Prostate)
2.56 [6]

Compound 9 PIM-1 Kinase
4180 (4.18

µM)

HCT116

(Colon)
8.35 [6]

Experimental Protocols
The synthesis of potent PIM-1 inhibitors from a dimethylpyridine core often involves a multi-

step process. The following is a representative protocol based on the synthesis of 2-((3-cyano-

4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and its subsequent derivatization.[3][5]

Protocol 1: Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-

yl)methoxy)nicotinonitrile (Compound 2)

Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

Reagents: Carbon disulfide (CS2), potassium hydroxide (KOH), absolute ethanol.

Procedure:

A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.5 mmol), and absolute ethanol

(20 mL) is prepared in a round-bottom flask.

Carbon disulfide (1.5 mmol) is added to the mixture.
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The reaction mixture is heated under reflux for 8-10 hours, with progress monitored by

Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and poured into ice-

cold water.

The solution is acidified with dilute hydrochloric acid (HCl) to precipitate the product.

The resulting solid is filtered, washed with water, and dried.

The crude product is recrystallized from ethanol to yield the pure compound 2.

Protocol 2: Synthesis of Amide-Coupled Derivative (Compound 12)

Starting Material: 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1).

Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), morpholine, triethylamine (Et3N),

dimethylformamide (DMF).

Procedure:

Hydrazide 1 (1 mmol) is dissolved in a mixture of acetic acid and HCl at -5 °C.

A solution of sodium nitrite (1.2 mmol) in water is added dropwise to produce the

corresponding azide intermediate 10.

In a separate flask, morpholine (1 mmol) is dissolved in DMF.

The freshly prepared azide solution is added dropwise to the morpholine solution at -5 °C,

followed by the addition of triethylamine (2 mmol).

The reaction mixture is stirred at low temperature for 3 hours, then allowed to stir at room

temperature for an additional 24 hours.

The mixture is poured into ice water, and the precipitated solid is collected by filtration,

washed with water, and purified by recrystallization to yield compound 12.
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Visualization: Synthetic Workflow and Signaling
Pathway
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Synthetic Workflow: PIM-1 Inhibitor

2-((3-cyano-4,6-dimethyl
pyridin-2-yl)oxy)acetohydrazide (1)

Azide Intermediate (10)

 NaNO2, HCl 
 -5°C 

Target Amide (Compound 12)
PIM-1 Inhibitor

 DMF, Et3N 
 rt, 24h 

Amine (Morpholine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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